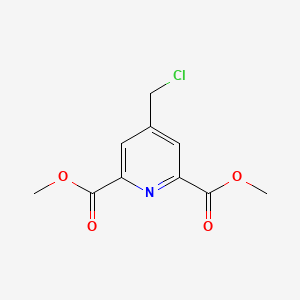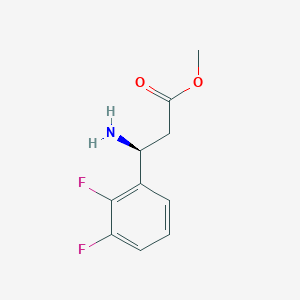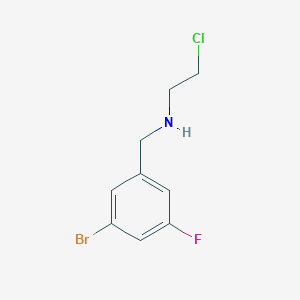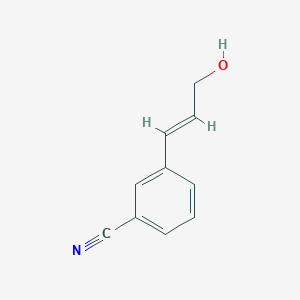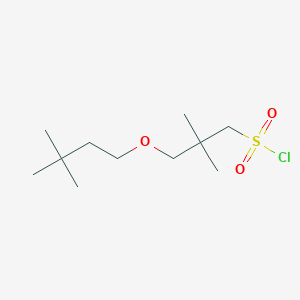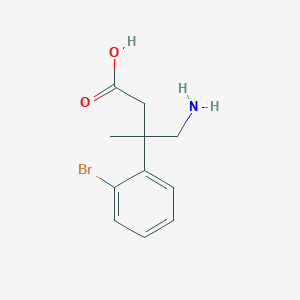
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is an organic compound that features an amino group, a bromophenyl group, and a methylbutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by amination and subsequent functional group modifications. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-(2-chlorophenyl)-3-methylbutanoic acid
- 4-Amino-3-(2-fluorophenyl)-3-methylbutanoic acid
- 4-Amino-3-(2-iodophenyl)-3-methylbutanoic acid
Uniqueness
4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4-amino-3-(2-bromophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c1-11(7-13,6-10(14)15)8-4-2-3-5-9(8)12/h2-5H,6-7,13H2,1H3,(H,14,15) |
Clave InChI |
YLFZKQKJHKFQQW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)(CN)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


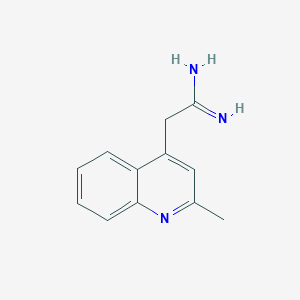

![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)


